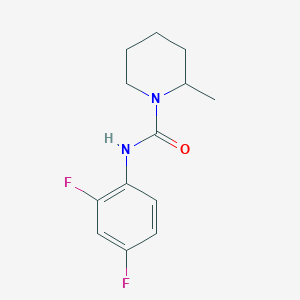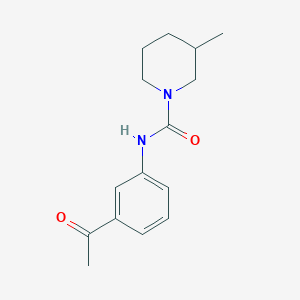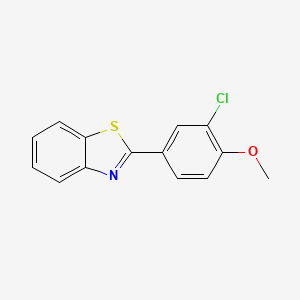![molecular formula C16H22ClN3O B7460972 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide](/img/structure/B7460972.png)
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has been the subject of extensive research due to its potential therapeutic applications in the treatment of various neurological disorders.
Mecanismo De Acción
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down the neurotransmitter GABA. By inhibiting this enzyme, this compound increases GABA levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior. In addition, this compound has been shown to have a low potential for abuse and dependence, making it a promising candidate for the treatment of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide in lab experiments is its high potency and selectivity for GABA transaminase. This allows researchers to study the specific effects of GABA inhibition on various neurological disorders. However, one limitation of using this compound is its potential toxicity at high doses, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are several potential future directions for research on 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide. One area of interest is the development of more potent and selective GABA transaminase inhibitors for the treatment of neurological disorders. Another area of interest is the study of this compound in combination with other drugs for the treatment of addiction and other disorders. Additionally, further research is needed to fully understand the potential side effects and toxicity of this compound at high doses.
Métodos De Síntesis
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide can be synthesized by reacting 2-chlorobenzylamine with cyclopropylamine, followed by acylation with acetyl chloride. The resulting compound is then treated with piperazine to yield this compound.
Aplicaciones Científicas De Investigación
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, this compound has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior.
Propiedades
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O/c17-15-4-2-1-3-13(15)11-19-7-9-20(10-8-19)12-16(21)18-14-5-6-14/h1-4,14H,5-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMPTGYVFIAZEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-hydroxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7460892.png)

![3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide](/img/structure/B7460921.png)










